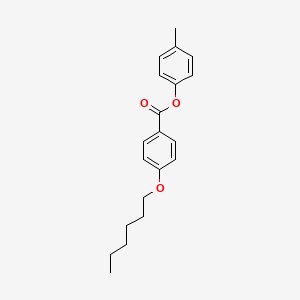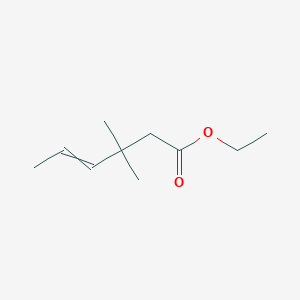
2H-Indazole, 2,5,6-trinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indazole, 2,5,6-trinitro-: is a nitrogen-containing heterocyclic compound with three nitro groups attached to the indazole ring Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2,5,6-trinitro- can be achieved through various methods. One common approach involves the nitration of 2H-indazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indazole ring.
Industrial Production Methods: Industrial production of 2H-Indazole, 2,5,6-trinitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2H-Indazole, 2,5,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed:
Reduction: Formation of 2H-Indazole, 2,5,6-triamino-.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
科学的研究の応用
Chemistry: 2H-Indazole, 2,5,6-trinitro- is used as a building block in the synthesis of more complex organic molecules. Its reactivity due to the presence of nitro groups makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents. Research has focused on developing new drugs based on the indazole scaffold for treating various infections and inflammatory conditions .
Medicine: Indazole derivatives, including those with nitro groups, are being investigated for their anticancer properties. The nitro groups can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, 2H-Indazole, 2,5,6-trinitro- is used in the production of dyes, pigments, and explosives
作用機序
The mechanism of action of 2H-Indazole, 2,5,6-trinitro- and its derivatives involves interactions with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. For example, in anticancer applications, the compound may induce oxidative stress and DNA damage in cancer cells, leading to cell death .
類似化合物との比較
- 2H-Indazole, 3-nitro-
- 2H-Indazole, 4-nitro-
- 2H-Indazole, 5-nitro-
Comparison: 2H-Indazole, 2,5,6-trinitro- is unique due to the presence of three nitro groups, which significantly enhances its reactivity compared to mono- or di-nitro indazole derivatives. This increased reactivity makes it more versatile in chemical synthesis and potentially more potent in biological applications .
特性
CAS番号 |
59601-94-4 |
|---|---|
分子式 |
C7H3N5O6 |
分子量 |
253.13 g/mol |
IUPAC名 |
2,5,6-trinitroindazole |
InChI |
InChI=1S/C7H3N5O6/c13-10(14)6-1-4-3-9(12(17)18)8-5(4)2-7(6)11(15)16/h1-3H |
InChIキー |
KVUARTNXJNQJKH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=NN(C=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)

![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
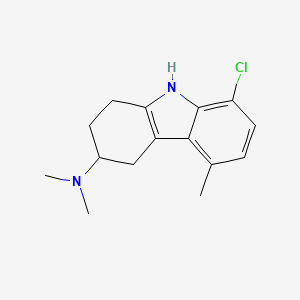
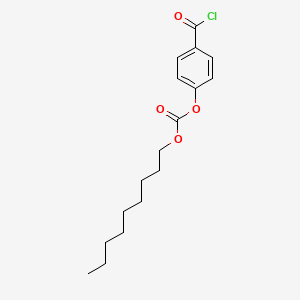
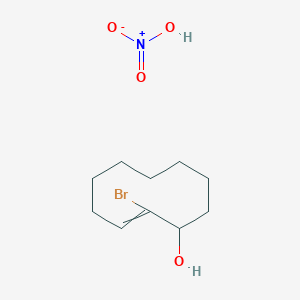
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
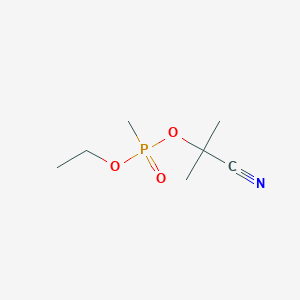

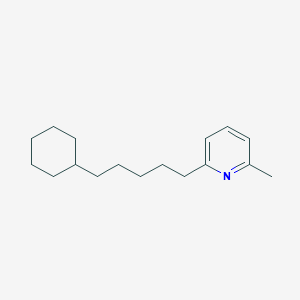
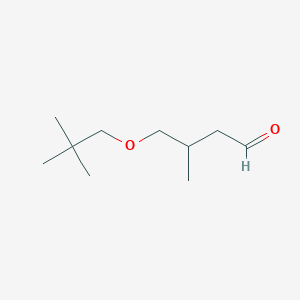
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
